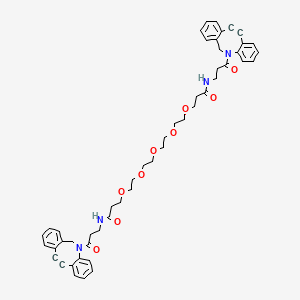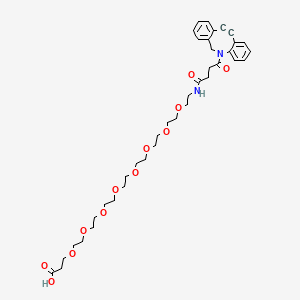
CMPI hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMPI hydrochloride is a selective and potent potentiator of nAChRs containing an alpha4:alpha4 subunit interface, binding in the (alpha4)3(ß2)2 nAChR.
Applications De Recherche Scientifique
1. Chemical Mechanical Polishing in Electronics
CMPI hydrochloride plays a significant role in the chemical mechanical polishing (CMP) process, crucial for producing integrated circuits with copper interconnects. Research by Aksu and Doyle (2002) explored how glycine affects copper CMP, revealing that glycine can improve the CMP process by controlling the oxide thickness during polishing, thus curbing the formation of copper oxide films (Aksu & Doyle, 2002).
2. Phosgene Recovery in Industrial Processes
Bi Rongsha's (2014) research highlighted the importance of efficient phosgene recovery in 3-chloro-4-methyl phenyl isocyanate (CMPI) process units. The study suggested optimization strategies for CMPI systems, underscoring the significance of CMPI hydrochloride in industrial chemical processes (Bi, 2014).
3. Biomedical Data Integration and Virtual Reality
Sommer and Schreiber (2017) discussed the integration of biomedical data with CELLmicrocosmos 4 PathwayIntegration (CmPI) and VANTED. CmPI is utilized for analyzing and visualizing metabolic pathways, including their subcellular localizations. This research demonstrates the application of CMPI hydrochloride in advanced biomedical data analysis and virtual reality technologies (Sommer & Schreiber, 2017).
4. Cross-Linking in Protein Chemistry
Kilic-Akyilmaz et al. (2018) examined how transglutaminase treatment alters the gelation behavior of caseinomacropeptide isolate (CMPI), showing its potential in food science and protein chemistry. The study indicates that CMPI hydrochloride can be instrumental in understanding protein interactions and functionalities (Kilic-Akyilmaz et al., 2018).
Propriétés
Nom du produit |
CMPI hydrochloride |
|---|---|
Formule moléculaire |
C18H20Cl2N4O |
Poids moléculaire |
379.285 |
Nom IUPAC |
3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrrazol-4-yl)isoxazole hydrochloride |
InChI |
InChI=1S/C18H19ClN4O.ClH/c1-12-15(11-21-23(12)13-6-8-20-9-7-13)18-10-17(22-24-18)14-4-2-3-5-16(14)19;/h2-5,10-11,13,20H,6-9H2,1H3;1H |
Clé InChI |
WNKFVIPYZXTQBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(C3=CC=CC=C3Cl)=NO2)C=NN1C4CCNCC4.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CMPI hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





